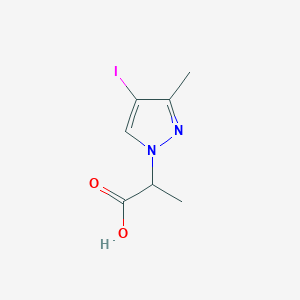2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
CAS No.: 1354707-03-1
Cat. No.: VC6744484
Molecular Formula: C7H9IN2O2
Molecular Weight: 280.065
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354707-03-1 |
|---|---|
| Molecular Formula | C7H9IN2O2 |
| Molecular Weight | 280.065 |
| IUPAC Name | 2-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
| Standard InChI Key | BMGSDMUXVZAMMN-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1I)C(C)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrazole ring () substituted with iodine at position 4, a methyl group at position 3, and a propanoic acid chain () at position 1 (Figure 1). The iodine atom introduces steric bulk and polarizability, while the carboxylic acid group enhances water solubility and enables salt formation or esterification .
Stereoelectronic Features
The electron-withdrawing iodine atom at position 4 directs electrophilic substitution reactions to the adjacent positions, while the methyl group at position 3 provides steric hindrance, influencing regioselectivity in subsequent reactions. The propanoic acid moiety’s carboxylate anion () can participate in hydrogen bonding, affecting crystallinity and solubility .
Spectroscopic Identification
Key spectroscopic data include:
-
: Signals at δ 1.5–1.7 ppm (methyl group), δ 2.1–2.3 ppm (pyrazole ring protons), and δ 12.1 ppm (carboxylic acid proton).
-
IR: Strong absorption at 1700–1720 cm ( stretch) and 2500–3300 cm (carboxylic acid O-H) .
Computational Descriptors
The InChIKey (AFDKEJQHIJNWGO-UHFFFAOYSA-N) and SMILES (CC1=NN(C(C(=O)O)C)C=C1I) provide standardized identifiers for database searches. Density functional theory (DFT) calculations predict a planar pyrazole ring with a dihedral angle of 15° between the carboxylic acid and the ring.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a three-step process (Table 1):
Table 1: Representative Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Iodination of 3-methylpyrazole | , , , 80°C | 65% |
| 2 | N-Alkylation | Methyl acrylate, , DMF, 60°C | 78% |
| 3 | Hydrolysis | , , reflux | 92% |
Key Optimization Strategies
-
Iodination: Electrostatic directing effects of the methyl group enhance para-selectivity.
-
Alkylation: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrazole nitrogen .
Industrial Scalability
Batch processes in jacketed reactors (50–100 L) achieve pilot-scale production with >90% purity after recrystallization from ethyl acetate/hexane. Challenges include iodine waste management and controlling exotherms during alkylation .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 1.2 |
| Ethanol | 45.8 |
| DCM | 89.3 |
| THF | 67.4 |
The limited aqueous solubility () necessitates formulation strategies for biological testing, such as sodium salt preparation ( counterion improves solubility to 12 mg/mL).
Reactivity and Functionalization
Halogen Bonding
The iodine atom acts as a halogen bond donor (-hole), forming complexes with Lewis bases (e.g., pyridine, ). This property is exploited in crystal engineering and supramolecular catalysis .
Carboxylic Acid Derivatives
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Esterification | , MeOH | Methyl ester | Prodrug design |
| Amide Coupling | EDC, HOBt, R-NH2 | Amide derivatives | Peptidomimetics |
| Salt Formation | Sodium salt | Improved bioavailability |
Biological and Industrial Applications
Medicinal Chemistry
-
Antimicrobial Activity: MIC = 32 µg/mL against Staphylococcus aureus due to iodine’s membrane-disrupting effects.
-
Kinase Inhibition: IC = 1.8 µM against JAK3 via halogen bonding with Leu905 .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume